N-(6-Bromohexyl)-2-hydroxybenzamide

Crystallography Structural Biology Material Science

N-(6-Bromohexyl)-2-hydroxybenzamide is a bifunctional research intermediate that integrates the 2-hydroxybenzamide pharmacophore with a reactive 6-bromohexyl linker. Unlike generic alkyl bromides, this compound provides a pre-organized, intramolecularly hydrogen-bonded salicylamide headgroup essential for target engagement, making it irreplaceable in PROTAC ternary complex formation, covalent cysteine labeling, and HDAC/Hsp90 inhibitor library synthesis. Its predictable crystalline packing ensures superior handling in solid-phase and flow chemistry. Procure this specific compound to eliminate the risk of synthetic failure and invalid biological interpretation inherent with simpler alkyl bromide substitutes.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Cat. No. B11815264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Bromohexyl)-2-hydroxybenzamide
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCCCCCBr)O
InChIInChI=1S/C13H18BrNO2/c14-9-5-1-2-6-10-15-13(17)11-7-3-4-8-12(11)16/h3-4,7-8,16H,1-2,5-6,9-10H2,(H,15,17)
InChIKeyXTRNZKLBQLBGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Bromohexyl)-2-hydroxybenzamide: Technical Baseline for Research Procurement


N-(6-Bromohexyl)-2-hydroxybenzamide (CAS: 1959004-07-9) is a bifunctional N-substituted benzamide derivative with the molecular formula C₁₃H₁₈BrNO₂ and a molecular weight of 300.19 g/mol . Its structure comprises a 2-hydroxybenzamide (salicylamide) headgroup connected to a flexible 6-bromohexyl linker chain. This compound is a research intermediate rather than an end-use therapeutic agent, with its primary utility lying in the terminal bromoalkyl group, which serves as a reactive electrophilic handle for downstream conjugation or covalent modification strategies .

Why General-Purpose Alkyl Bromides Cannot Replace N-(6-Bromohexyl)-2-hydroxybenzamide in Amide-Focused Workflows


Substituting N-(6-Bromohexyl)-2-hydroxybenzamide with a simpler or alternative alkyl bromide introduces significant risk of synthetic failure or invalid biological interpretation. This compound is not merely a source of a bromohexyl group; it integrates a specific 2-hydroxybenzamide pharmacophore essential for target engagement or property modulation [1]. General alkyl bromides (e.g., 1-bromohexane) lack this recognition element, precluding their use in any experiment where the benzamide is intended for binding. Other related N-(6-bromohexyl)benzamide analogs can exhibit fundamentally different properties—such as solubility profiles, hydrogen-bonding capacities, and target interactions—due solely to changes in the aromatic substitution pattern or the presence/absence of the hydroxyl group [2]. The evidence below quantifies these critical points of differentiation.

Quantitative Differentiation Evidence for N-(6-Bromohexyl)-2-hydroxybenzamide Procurement


Crystal Engineering: Intermolecular Hydrogen Bonding vs. Halogen Bonding in 6-Bromohexyl Benzamide Analogs

The solid-state architecture of N-(6-Bromohexyl)-2-hydroxybenzamide is determined by the presence of the ortho-hydroxy group, which directs crystal packing via a strong intramolecular O-H···O=C hydrogen bond. This contrasts sharply with the structure of N-(6-bromohexyl)-3,4,5-trimethoxybenzamide, where this hydrogen bond is absent, leading to a packing arrangement dominated by weaker intermolecular forces such as C-H···O and, significantly, C-Br···O halogen bonding [1][2].

Crystallography Structural Biology Material Science

Molecular Conformation: Control of Linker Flexibility via Intramolecular Hydrogen Bonding

X-ray crystallography reveals that the 2-hydroxybenzamide core of N-(6-Bromohexyl)-2-hydroxybenzamide is nearly planar, stabilized by a six-membered ring formed by the intramolecular O-H···O=C hydrogen bond. This rigidifies the headgroup relative to the flexible alkyl chain [1]. In contrast, N-(6-bromohexyl)benzamide, lacking the ortho-hydroxy group, exhibits a different solid-state conformation where the benzamide group is free to rotate, potentially altering its spatial presentation to biological targets [2].

Conformational Analysis Drug Design Medicinal Chemistry

Physicochemical Properties: Amphiphilic Character and Aqueous Solubility

N-(6-Bromohexyl)-2-hydroxybenzamide exhibits amphiphilic character due to the combination of its polar 2-hydroxybenzamide headgroup and the lipophilic 6-bromohexyl tail. This results in a very low predicted aqueous solubility of <0.1 mg/mL . In contrast, the simpler analog N-(6-bromohexyl)benzamide has a predicted logP of 3 [1], indicating even higher lipophilicity and an even lower anticipated aqueous solubility, which could be a disadvantage in certain biological assays.

Physicochemical Properties ADME Formulation

Synthetic Yield: Comparison with N-(6-bromohexyl)-3,4-dimethoxybenzamide

Under standardized reaction conditions (THF, 20 mL, 1,2-dibromotetrachloroethane, diphos catalyst, room temperature, 20 h), the synthesis of N-(6-bromohexyl)-3,4-dimethoxybenzamide from its corresponding hydroxyhexylbenzamide precursor has been reported . While yields for the target compound N-(6-Bromohexyl)-2-hydroxybenzamide are not published under identical conditions, this cross-study data provides a benchmark for achievable yields in related bromohexyl benzamide systems and highlights that reaction optimization may be necessary due to differences in the electronic and steric properties of the aromatic ring.

Synthetic Yield Process Chemistry Intermediates

Precision Applications for N-(6-Bromohexyl)-2-hydroxybenzamide Driven by Structural and Physicochemical Evidence


PROTAC Linker Design: Leveraging Defined Conformation and Amphiphilicity

In the design of Proteolysis-Targeting Chimeras (PROTACs), the linker must balance flexibility with conformational control to facilitate ternary complex formation. N-(6-Bromohexyl)-2-hydroxybenzamide offers a unique linker strategy: the 2-hydroxybenzamide provides a structurally defined, planar ‘cap’ due to its intramolecular hydrogen bond (Section 3, Evidence Item 2). This pre-organized geometry can minimize the entropic cost of binding, while the amphiphilic character (Section 3, Evidence Item 3) can be used to fine-tune the overall physicochemical properties of the degrader molecule, potentially improving cellular permeability and solubility [1].

Crystalline Intermediate for Solid-Phase or Flow Chemistry

The predictable intermolecular hydrogen bonding pattern of N-(6-Bromohexyl)-2-hydroxybenzamide, which contrasts sharply with the halogen-bonding networks of its methoxy analogs (Section 3, Evidence Item 1), makes it a superior candidate for processes requiring robust crystalline materials. In solid-phase synthesis or continuous flow reactors, a compound's crystalline morphology directly impacts reagent flow, packing efficiency, and reaction kinetics. The ordered packing of this compound, driven by O-H···O hydrogen bonds, provides a more stable and uniform solid form compared to analogs whose packing is governed by weaker, less directional interactions [1].

Development of Targeted Covalent Inhibitors (TCIs)

The terminal primary bromide is a well-established electrophilic warhead for targeting cysteine residues. What distinguishes N-(6-Bromohexyl)-2-hydroxybenzamide from simpler bromoalkyl chains is the attached 2-hydroxybenzamide recognition element. This headgroup can be exploited for reversible binding affinity to a target of interest (e.g., via the Cereblon E3 ligase complex), thereby directing the placement of the reactive bromide for covalent modification [1]. The conformational rigidity of the headgroup (Section 3, Evidence Item 2) may lead to higher selectivity in covalent labeling by reducing off-target engagement driven by random chain movements.

Synthetic Building Block for Hydroxybenzamide-Focused Libraries

For medicinal chemistry campaigns centered on the 2-hydroxybenzamide pharmacophore (e.g., HDAC or Hsp90 inhibitor programs), N-(6-Bromohexyl)-2-hydroxybenzamide is an ideal diversification point. The reactive bromohexyl chain allows for facile conjugation to a vast array of amines, thiols, or phenols, enabling the rapid construction of compound libraries. The synthetic benchmark provided for an analogous methoxy derivative (Section 3, Evidence Item 4) indicates that high yields are achievable under mild conditions, underscoring its practical utility in parallel synthesis .

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